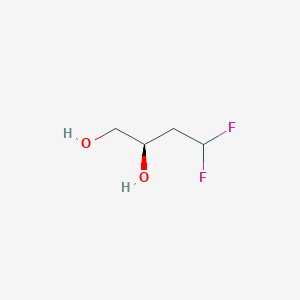![molecular formula C8H6LiN3O2 B13505807 lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13505807.png)
lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of lithium adds unique properties that can be exploited in various chemical and biological contexts.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyridine ring, often using reagents like sodium borohydride (NaBH4).
Substitution: The compound is amenable to substitution reactions, especially at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Oxidized imidazo[4,5-c]pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: N-alkyl or N-acyl imidazo[4,5-c]pyridine derivatives.
科学的研究の応用
Lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly for targeting GABA receptors and other neurological pathways.
Medicine: Explored for its potential therapeutic effects in treating conditions like migraines and cancer.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: GABA receptors, histone methyltransferases, and other enzymes involved in neurological and cancer pathways.
Pathways Involved: The compound can modulate neurotransmitter release, inhibit enzyme activity, and alter gene expression, leading to its therapeutic effects.
類似化合物との比較
Imidazo[1,5-a]pyridine: Shares a similar fused ring structure but differs in the position of nitrogen atoms.
Imidazo[1,2-a]pyridine: Another related compound with a different ring fusion pattern.
Benzimidazole: Contains a benzene ring fused to an imidazole ring, offering different chemical properties.
特性
分子式 |
C8H6LiN3O2 |
|---|---|
分子量 |
183.1 g/mol |
IUPAC名 |
lithium;1-methylimidazo[4,5-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H7N3O2.Li/c1-11-4-10-6-3-9-2-5(7(6)11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
InChIキー |
BZXKTHONHUJWFG-UHFFFAOYSA-M |
正規SMILES |
[Li+].CN1C=NC2=C1C(=CN=C2)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13505764.png)


![(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13505781.png)
![Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate](/img/structure/B13505787.png)
